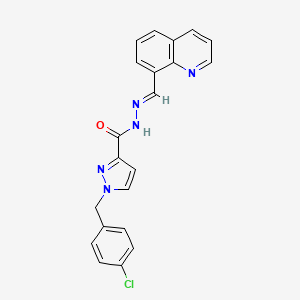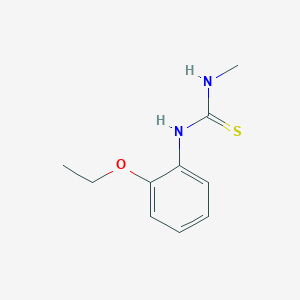![molecular formula C18H20N4OS2 B5503349 3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)
3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole" often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiazoles and piperazines. For instance, one approach involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde with aromatic amines and thioglycolic acid in a solvent like toluene to yield thiazolidin-4-one derivatives, which are then further modified to achieve the desired compound (Shelke et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
- Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines]: Various methods have been developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] derivatives, leveraging the condensation of o-phenylenediamines with electrophilic reagents. These compounds, including azolylthiazoles, exhibit a range of biological applications, underscoring the synthetic utility of benzothiazoles and related heterocycles (M. Ibrahim, 2011).
Biological and Therapeutic Applications
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives have been recognized for their broad spectrum of antimicrobial and anti-inflammatory activities. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries that could lead to new chemical entities for therapeutic applications (A. Kamal et al., 2015).
Anticancer Potential
The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of the benzothiazole nucleus in drug discovery for oncology (A. Kamal et al., 2015).
Antifungal and Immunomodulating Activities
The in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives has been reviewed, showing correlations between chemical characteristics and antifungal activity. These compounds also exhibit immunomodulating activity, enhancing in vivo efficacy through direct antifungal effects and stimulation of the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).
Structural Activity Relationship
- Advancements in Benzothiazole Derivatives: Recent progress emphasizes the importance of structural modifications in benzothiazole scaffolds and their derivatives, demonstrating a variety of pharmacological activities and potential as chemotherapeutics. The review discusses the development of new antitumor agents, highlighting the promising biological profile and synthetic accessibility of benzothiazole-based compounds (K. Ahmed et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-13-15(24-12-19-13)6-7-17(23)21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)25-20-18/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVYWDKLSYPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)


![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)
![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)